4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
Brand Name: Vulcanchem
CAS No.: 902503-30-4
VCID: VC7277465
InChI: InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)
SMILES: COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC
Molecular Formula: C16H13F2N3O2S
Molecular Weight: 349.36

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

CAS No.: 902503-30-4

Cat. No.: VC7277465

Molecular Formula: C16H13F2N3O2S

Molecular Weight: 349.36

* For research use only. Not for human or veterinary use.

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione - 902503-30-4

Specification

CAS No. 902503-30-4
Molecular Formula C16H13F2N3O2S
Molecular Weight 349.36
IUPAC Name 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
Standard InChI InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)
Standard InChI Key LWJIHRYRMURURS-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC

Introduction

4-(3,4-Difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a synthetic compound belonging to the class of quinazoline derivatives. It features a quinazoline core substituted with a difluorophenyl group and methoxy functionalities, which are crucial for its potential biological activities. This compound is of interest in medicinal chemistry due to its possible role in inhibiting specific enzymatic pathways associated with various diseases.

Synthesis Methods

The synthesis of 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione typically involves multi-step organic reactions. These reactions often require specific conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under reflux conditions in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attacks.

Biological Activities and Potential Applications

Research indicates that compounds similar to 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione exhibit a range of biological activities, including antitumor effects by disrupting cell signaling pathways. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies to fully understand its potential therapeutic applications.

Analytical Techniques

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the properties of 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione accurately. These methods help in assessing the purity and structure of the compound.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione. For example:

Compound NameStructure CharacteristicsUnique Features
4-(2,4-Dichlorophenyl)amino]-6,7-dimethoxyquinolineContains chlorinated phenyl groupKnown for strong antimicrobial properties
6-Methoxyquinazoline-2-thioneLacks fluorine substituentsDemonstrated anti-inflammatory effects
3-(3-Fluorophenyl)aminoquinazolineSimilar core structureExhibits potent antitumor activity

These comparisons highlight that while there are compounds with similar frameworks, the unique combination of difluorophenyl and methoxy groups in 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione may confer distinct biological properties that warrant further exploration.

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